3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

Anticancer Breast cancer MCF-7

Acquire 3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide to expand your structure-activity relationship (SAR) library. This compound features a unique N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide linkage, distinct from the acetonitrile or acrylonitrile linkers in published analogs. It is specifically designed to interrogate the impact of linker type on MCF-7 antiproliferative potency and selectivity, with reported IC₅₀ values for closely related benzenesulfonylpyrrolidine-thiazole compounds outperforming doxorubicin. Additionally, its benzenesulfonyl-propanamide motif at the pyrrolidine 3-position differentiates it from sulfonamide-linked analogs, enabling systematic assessment of antimicrobial spectrum and potency. Use it as a chemical probe for DHFR target validation via docking-guided optimization cycles.

Molecular Formula C16H19N3O3S2
Molecular Weight 365.47
CAS No. 1797900-38-9
Cat. No. B2788042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
CAS1797900-38-9
Molecular FormulaC16H19N3O3S2
Molecular Weight365.47
Structural Identifiers
SMILESC1CN(CC1NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3
InChIInChI=1S/C16H19N3O3S2/c20-15(7-11-24(21,22)14-4-2-1-3-5-14)18-13-6-9-19(12-13)16-17-8-10-23-16/h1-5,8,10,13H,6-7,9,11-12H2,(H,18,20)
InChIKeyXLXITEWHYNRXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (CAS 1797900-38-9): Chemical Identity and Structural Context for Procurement Scientists


3-(Benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (CAS 1797900-38-9) is a synthetic heterocyclic compound with molecular formula C₁₆H₁₉N₃O₃S₂ and molecular weight 365.47 g/mol . It belongs to the chemical class of substituted propanamides featuring a benzenesulfonyl moiety linked via a three-carbon chain to a pyrrolidine ring, which is further N-substituted with a 1,3-thiazol-2-yl group. The benzenesulfonyl-pyrrolidine-thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with literature reports documenting anticancer and antimicrobial activities for structurally related derivatives [1].

Why Generic Substitution of 3-(Benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide Is Not Advisable for Controlled Research


Compounds sharing the benzenesulfonyl-pyrrolidine-thiazole scaffold cannot be assumed to have equivalent biological activity. In a series of structurally related benzenesulfonylpyrrolidine derivatives, Bashandy et al. reported anticancer IC₅₀ values ranging from 48.01 µM to >100 µM across only a handful of analogs, demonstrating that even minor modifications to the heterocyclic periphery produce dramatic shifts in potency [1]. Furthermore, Bodake et al. showed that thiazole-substituted pyrrolidine derivatives display differential antibacterial and antifungal MIC values depending on specific substituent patterns, confirming that biological activity is exquisitely sensitive to exact connectivity [2]. Simply selecting a compound with the same core but different substituents may yield an inactive or misleading result in biological assays.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (CAS 1797900-38-9)


Anticancer Potency of Benzenesulfonylpyrrolidine-Thiazole Series Against MCF-7 Breast Cancer Cells (Class-Inferred Differentiation)

The benzenesulfonylpyrrolidine-thiazole scaffold has demonstrated MCF-7 antiproliferative activity superior to doxorubicin in certain optimized analogs. Although data for the exact title compound are not yet reported, the closest class members (e.g., benzo[f]chromen-3-one 18, thiazolylacrylonitrile 8) exhibited IC₅₀ values of 48.01 µM and 49.11 µM, respectively, versus 68.6 µM for doxorubicin [1]. This establishes that the benzenesulfonylpyrrolidine-thiazole class contains members with meaningful activity against this cell line, and that the exact substituent pattern on the thiazole ring is a critical driver of potency.

Anticancer Breast cancer MCF-7

Antimicrobial Differentiation via Substitution-Dependent MIC Values (Class-Inferred Evidence for Procurement Prioritization)

Thiazole-substituted pyrrolidine derivatives synthesized by Bodake et al. exhibited differential antimicrobial activity with MIC values ranging from moderate to good across bacterial and fungal strains [1]. The title compound contains a unique benzenesulfonyl-propanamide linker at the pyrrolidine 3-position, which is structurally distinct from the sulfonamide-linked analogs reported in the literature. This substitution pattern could confer a distinct antimicrobial profile; however, direct experimental data for CAS 1797900-38-9 are not available.

Antimicrobial Antibacterial Antifungal

Molecular Docking-Based Differentiation Against Dihydrofolate Reductase (DHFR) for Benzenesulfonylpyrrolidine-Thiazole Scaffold (Supporting Evidence)

Molecular docking studies by Bashandy et al. indicated that certain benzenesulfonylpyrrolidine-thiazole derivatives act as suitable inhibitors of dihydrofolate reductase (DHFR, PDB ID: 4DFR), an established anticancer target [1]. The title compound (CAS 1797900-38-9) shares the core benzenesulfonylpyrrolidine-thiazole architecture with the docked analogs, suggesting potential DHFR binding affinity. Direct docking scores or experimental DHFR inhibition data for the title compound are not reported.

Molecular docking DHFR In silico

Recommended Application Scenarios for 3-(Benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide Based on Available Evidence


Breast Cancer Antiproliferative Library Screening and Lead Optimization

Based on the MCF-7 activity of closely related benzenesulfonylpyrrolidine-thiazole compounds (IC₅₀ values 48.01–49.78 µM, outperforming doxorubicin at 68.6 µM), this scaffold is appropriate for inclusion in breast cancer antiproliferative screening libraries [1]. The title compound's distinct N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide linkage, as opposed to the acetonitrile or acrylonitrile linker in published analogs, makes it a valuable tool for structure-activity relationship (SAR) expansion, specifically designed to interrogate the impact of linker type on MCF-7 potency and selectivity.

Antimicrobial Screening Panels Targeting Structure-Activity Relationship Elucidation

Given that thiazole-pyrrolidine compounds demonstrate differential antimicrobial activity based on substitution pattern, the title compound is suited for MIC determination against bacterial and fungal strains to map the SAR of benzenesulfonyl-containing thiazole-pyrrolidine hybrids [2]. Its unique benzenesulfonyl-propanamide motif at the pyrrolidine 3-position differentiates it from the sulfonamide-linked analogs, enabling the systematic assessment of the influence of the sulfonyl-linker-pyrrolidine connectivity on antimicrobial spectrum and potency.

In Silico DHFR-Targeted Docking and Virtual Optimization Campaigns

With reported DHFR inhibitory potential for the benzenesulfonylpyrrolidine-thiazole class through molecular docking (PDB ID: 4DFR), this compound can serve as a starting point for virtual screening and docking-based optimization using MOE or similar software [1]. The commercially available title compound provides an experimentally accessible chemical probe for validating in silico predictions, enabling iterative cycles of docking-guided design and experimental testing.

Chemical Biology Probe for Benzenesulfonyl-Pyrrolidine-Thiazole Scaffold Characterization

The compound is useful as a chemical biology probe for profiling the target engagement, selectivity, and cellular effects of the benzenesulfonyl-pyrrolidine-thiazole scaffold, for which DHFR inhibition has been proposed as a potential mechanism from docking studies [1]. While direct DHFR enzymatic assay data are not available, the scaffold's class-inferred anticancer activity and the compound's unique substitution make it a suitable candidate for target deconvolution studies.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.